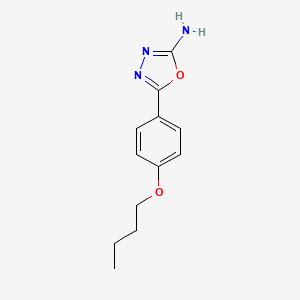

5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

Contextualization of 1,3,4-Oxadiazole (B1194373) Derivatives in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. openmedicinalchemistryjournal.comresearchgate.netjusst.org This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring framework in a variety of biologically active compounds. openmedicinalchemistryjournal.comnih.gov Derivatives of 1,3,4-oxadiazole are of significant interest to researchers due to their favorable physicochemical properties and their ability to act as bioisosteres of amides and esters, which can enhance pharmacological activity through hydrogen bond interactions with biological targets. nih.govtandfonline.com

The versatility of the 1,3,4-oxadiazole nucleus has led to the development of derivatives with a wide spectrum of pharmacological activities. openmedicinalchemistryjournal.comijper.org Extensive research has demonstrated that compounds incorporating this ring system exhibit potent biological effects, making them valuable candidates in the search for new therapeutic agents. researchgate.netjusst.org The diverse applications of these derivatives underscore their importance in modern drug discovery and development. ijper.orgmdpi.com

Table 1: Reported Pharmacological Activities of 1,3,4-Oxadiazole Derivatives

| Activity | Description | References |

|---|---|---|

| Anticancer | Compounds have shown the ability to inhibit the growth of various cancer cell lines. tandfonline.comijfmr.combiointerfaceresearch.com | tandfonline.comijfmr.combiointerfaceresearch.com |

| Antimicrobial | Includes activity against a range of bacteria (antibacterial) and fungi (antifungal). openmedicinalchemistryjournal.comresearchgate.netrroij.com | openmedicinalchemistryjournal.comresearchgate.netrroij.com |

| Anti-inflammatory | Derivatives have been reported to inhibit inflammatory pathways, with some acting as selective COX-2 inhibitors. mdpi.comnih.govlongdom.org | mdpi.comnih.govlongdom.org |

| Antitubercular | Certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis strains. tandfonline.comlongdom.org | tandfonline.comlongdom.org |

| Antiviral | Research has indicated that some 1,3,4-oxadiazole compounds possess antiviral properties, including against HIV. researchgate.netijper.org | researchgate.netijper.org |

| Anticonvulsant | The scaffold has been used to design agents with potential efficacy in controlling seizures. researchgate.netlongdom.org | researchgate.netlongdom.org |

| Antioxidant | Some compounds have been shown to scavenge free radicals and reduce oxidative stress. tandfonline.comijper.org | tandfonline.comijper.org |

| Antidiabetic | Certain derivatives have been investigated for their potential to manage diabetes. tandfonline.comijper.org | tandfonline.comijper.org |

Significance of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine as a Research Compound

This compound belongs to the class of 2,5-disubstituted 1,3,4-oxadiazoles, a group that has been the subject of intensive academic research. The significance of this specific compound lies in its distinct structural features: the 5-aryl-1,3,4-oxadiazol-2-amine core and the 4-butoxy substituent on the phenyl ring. While comprehensive studies on this exact molecule are not extensively detailed in the literature, its importance can be inferred from the broad biological activities reported for its close structural analogues.

Research into compounds with the 5-aryl-1,3,4-oxadiazol-2-amine scaffold has revealed significant potential in oncology. For instance, N-aryl substituted derivatives of this core structure have been synthesized and evaluated for their anticancer properties against a panel of human cancer cell lines. nih.govnih.gov A particularly close analogue, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (B119670), which differs only by the length of the alkoxy chain (methoxy vs. butoxy), has been synthesized and its crystal structure analyzed, providing a foundation for understanding the molecular geometry of this class of compounds. researchgate.net The 2-amino group is a key feature, often serving as a point for chemical modification to modulate biological activity. longdom.org

The 4-butoxyphenyl group is also significant. In medicinal chemistry, modifying the length of an alkyl or alkoxy chain is a common strategy to fine-tune a compound's lipophilicity, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The investigation of analogues with various substituents on the phenyl ring, including methoxy (B1213986) and dimethoxy groups, has shown that this position is often critical for determining the compound's anticancer efficacy. ijfmr.comnih.gov Therefore, this compound represents a logical step in the systematic exploration of this chemical space, building upon the findings from its analogues to potentially develop novel therapeutic agents.

Table 2: Research Findings for Compounds Structurally Related to this compound

| Compound Name | Key Research Finding | Reference(s) |

|---|---|---|

| 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | Synthesis and full crystallographic data reported, confirming its molecular structure. | researchgate.net |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Showed significant anticancer activity with a mean growth percent of 62.61 across NCI 60 cell lines. ijfmr.comnih.gov | ijfmr.comnih.gov |

| N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Demonstrated antimycobacterial activity against susceptible and drug-resistant M. tuberculosis strains. | mdpi.com |

| 5-Aryl-1,3,4-oxadiazol-2-amines (general class) | Investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-15-12(13)17-11/h4-7H,2-3,8H2,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIQQCJUWDVEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565338 | |

| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91643-58-2 | |

| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine, specific signals corresponding to the different types of protons are observed. The aromatic protons of the butoxyphenyl ring typically appear as doublets in the downfield region. The protons of the butyl chain exhibit characteristic multiplets, with the terminal methyl group showing a triplet. The amine protons usually present as a broad singlet.

Table 1: ¹H NMR Spectral Data for this compound Analogs

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to oxadiazole) | 7.83 | d | 9.1 |

| Aromatic (meta to oxadiazole) | 6.96 | d | 8.9 |

| Amine (NH₂) | 7.24 | s (broad) | - |

| Methylene (-OCH₂-) | 4.05 | t | 6.5 |

| Methylene (-CH₂CH₂O-) | 1.75 | m | - |

| Methylene (-CH₂CH₃) | 1.49 | m | - |

| Methyl (-CH₃) | 0.97 | t | 7.4 |

Note: Data is compiled from analogous structures and may vary slightly for the specific compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The two carbon atoms of the oxadiazole ring resonate at distinct chemical shifts, typically in the range of 155-165 ppm. The carbons of the butoxyphenyl group and the butyl chain also show characteristic signals. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound Analogs

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxadiazole) | 166.36 |

| C-N (Oxadiazole) | 162.40 |

| Aromatic C-O | 159.00 |

| Aromatic C-C(oxadiazole) | 129.94 |

| Aromatic CH | 125.49 |

| Aromatic CH | 114.02 |

| Methylene (-OCH₂) | 68.10 |

| Methylene (-CH₂CH₂O-) | 31.20 |

| Methylene (-CH₂CH₃) | 19.20 |

| Methyl (-CH₃) | 13.80 |

Note: Data is compiled from analogous structures and may vary slightly for the specific compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=N, C-O, and aromatic C-H bonds. who.int

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amine) | 3300-3100 | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2960-2850 | Strong |

| C=N stretch (oxadiazole) | 1650-1630 | Strong |

| C=C stretch (aromatic) | 1610-1580 | Medium |

| C-O-C stretch (ether) | 1250-1200 | Strong |

Note: Data is compiled from analogous structures and may vary slightly for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π-π* transitions of the conjugated system. mdpi.com

Table 4: UV-Vis Absorption Data for Analogous 1,3,4-Oxadiazole (B1194373) Derivatives

| Solvent | λmax (nm) |

|---|---|

| Methanol | ~280-320 |

| Ethanol (B145695) | ~285-325 |

Note: The exact absorption maximum can be influenced by the solvent and the specific substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₅N₃O₂), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (233.27 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can also provide structural information.

Table 5: Predicted Mass Spectrometry Data

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 234.12370 |

| [M+Na]⁺ | 256.10564 |

| [M-H]⁻ | 232.10914 |

Source: PubChem uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govresearchgate.net In related structures, the oxadiazole ring is typically found to be planar, and the dihedral angle between the oxadiazole and the phenyl ring is a key structural parameter. researchgate.net Intermolecular N—H···N hydrogen bonds are commonly observed, leading to the formation of supramolecular networks. nih.gov

Table 6: Typical Crystallographic Parameters for Analogous 1,3,4-Oxadiazole Derivatives

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| N—H···N Hydrogen Bond Distance (Å) | 2.9 - 3.1 |

Note: These are representative values from similar structures and would need to be determined experimentally for the specific compound.

An article focusing solely on the chemical compound “this compound” with detailed experimental data for the specified sections cannot be generated at this time.

A thorough review of scientific literature and chemical databases, including PubChem, indicates a lack of published experimental studies for this specific compound. uni.lu While general synthetic methods and characterization techniques for the broader class of 5-aryl-1,3,4-oxadiazol-2-amines are well-documented, specific spectroscopic (NMR, IR, Mass Spectrometry) and chromatographic (TLC) data for the 4-butoxy derivative are not available in the reviewed sources. nih.govwho.intpreprints.orgnih.govresearchgate.net

To provide a scientifically accurate and non-speculative article, specific research findings such as nuclear magnetic resonance chemical shifts, infrared absorption bands, mass-to-charge ratios, and chromatographic retention factor (Rƒ) values are required. Without published research on "this compound," creating content for the requested sections, particularly those requiring data tables and detailed research findings, would necessitate fabricating information, which is contrary to the principles of accuracy.

Information is available for closely related analogs, such as 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (B119670) and 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, which details their structural elucidation and purification. preprints.orgresearchgate.netnih.gov However, presenting this data would violate the instruction to focus solely on the specified compound. Therefore, a complete and accurate article adhering to all constraints of the prompt cannot be constructed.

Investigations of Biological Activities and Underlying Mechanisms of Action

Antimicrobial Activity Studies

The 1,3,4-oxadiazole (B1194373) nucleus is a key structural feature in many compounds exhibiting a broad spectrum of antimicrobial activities. While specific studies on the antimicrobial efficacy of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine are not extensively detailed in the available literature, the activities of closely related analogs provide significant insights into its potential antimicrobial profile.

Derivatives of 1,3,4-oxadiazole have demonstrated notable antibacterial properties. For instance, a series of novel 1,3,4-oxadiazole derivatives were reported to be effective against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. nih.gov These compounds were also found to exhibit bactericidal activity, killing the bacterial cells within 24 hours at four times their MIC. nih.gov The presence of different substituents on the phenyl ring of the oxadiazole core has been shown to influence antibacterial potency. For example, compounds with halogen substitutions have been noted for their enhanced activity. The antibacterial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in bacteria.

While direct data for this compound is not available, the following table presents the antibacterial activity of some representative 1,3,4-oxadiazole derivatives against S. aureus.

| Compound Name | Test Organism | MIC (μg/mL) |

| N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (B1202528) (OZE-I) | S. aureus (USA100) | 4 |

| N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide (B126) (OZE-II) | S. aureus (USA100) | 8 |

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (B147674) (OZE-III) | S. aureus (USA100) | 16 |

Data sourced from a study on the antimicrobial activity of 1,3,4-oxadiazole derivatives against Staphylococcus aureus. nih.gov

The 1,3,4-oxadiazole scaffold is also associated with significant antifungal activity. Various derivatives have been synthesized and tested against a range of fungal pathogens. For example, certain 5-substituted-2-amino-1,3,4-oxadiazoles have shown activity against fungi such as Aspergillus niger and Crysosporium pannical. nih.gov The antifungal potential of these compounds is often comparable to standard antifungal agents. nih.gov The mechanism of action for the antifungal effects of 1,3,4-oxadiazoles can involve the disruption of fungal cell wall synthesis or interference with other vital cellular functions.

| Compound Name | Test Organism | Zone of Inhibition (mm) |

| 2-amino-5-(p-chlorophenyl)-1,3,4-oxadiazole | Aspergillus niger | 12 |

| 2-amino-5-(p-bromophenyl)-1,3,4-oxadiazole | Aspergillus niger | 14 |

| 2-amino-5-(p-nitrophenyl)-1,3,4-oxadiazole | Aspergillus niger | 13 |

| Griseofulvin (Standard) | Aspergillus niger | 15 |

Data adapted from a study on the electrochemical synthesis and antimicrobial activity of 2-amino-5-substituted-1,3,4-oxadiazole derivatives. nih.gov

A significant area of research for 1,3,4-oxadiazole derivatives is their potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. nih.govresearchgate.net A key target for these compounds is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov DprE1 is crucial for the biosynthesis of the mycobacterial cell wall, and its inhibition leads to cell death. nih.gov Several N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have demonstrated very high activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, with MIC values as low as ≤ 0.03 µM. nih.gov This potent activity is directly linked to the inhibition of DprE1. nih.gov

The following table summarizes the antimycobacterial activity of some potent 1,3,4-oxadiazole derivatives.

| Compound Name | Test Organism | MIC (µM) |

| N-pentyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine | M. tuberculosis H37Rv | ≤ 0.03 |

| N-hexyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine | M. tuberculosis H37Rv | ≤ 0.03 |

| N-heptyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine | M. tuberculosis H37Rv | ≤ 0.03 |

| Isoniazid (Standard) | M. tuberculosis H37Rv | 0.5 |

Data from a study on 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives as antitubercular agents. nih.gov

Anti-inflammatory Potential

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with anti-inflammatory properties. nih.govresearchgate.netnih.gov The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov Studies on various 2,5-disubstituted-1,3,4-oxadiazoles have shown significant reductions in inflammation in animal models. mdpi.com For example, some derivatives have demonstrated greater potency than the standard anti-inflammatory drug ibuprofen (B1674241) in reducing histamine-induced edema. researchgate.net The low ulcerogenic potential of these compounds compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) makes them attractive candidates for further development. researchgate.net

Antineoplastic and Cytotoxic Evaluations

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively investigated. nih.gov These compounds have shown cytotoxic effects against a variety of cancer cell lines, and their mechanisms of action are diverse, including the inhibition of enzymes and growth factors crucial for cancer cell proliferation. nih.gov

Numerous studies have reported the in vitro cytotoxicity of 1,3,4-oxadiazole derivatives against various human cancer cell lines. While specific data for this compound is limited, related compounds with different substitutions on the phenyl ring have shown promising activity. For instance, certain 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines. nih.gov

The table below presents the in vitro cytotoxic activity of some representative 1,3,4-oxadiazole derivatives.

| Compound Name | Cell Line | IC50 (µM) |

| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | A549 | 25.04 |

| 1-{5-[(4-Chlorophenoxy)methyl]-2-(2,4-dichlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | A549 | 20.73 |

| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | HeLa | 35.29 |

| 1-{5-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,4-oxadiazol-3(2H)-yl}ethanone | HeLa | 32.91 |

Data from a study on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for in vitro cytotoxicity. nih.gov

Exploration of Potential Molecular Targets (e.g., Telomerase)

The 1,3,4-oxadiazole scaffold has been identified as a promising framework for the development of telomerase inhibitors, which are considered a key target in anticancer drug discovery. tmrjournals.com Telomerase is a ribonucleoprotein responsible for maintaining telomere length and stability in frequently dividing cells, and its activity is implicated in tumorigenesis. tmrjournals.com

Research into various derivatives has shown that the 1,3,4-oxadiazole core can be incorporated into molecules that exhibit significant telomerase inhibitory activity. For instance, studies on 2-phenyl-4H-chromone derivatives featuring a 1,3,4-oxadiazole moiety revealed that many of the synthesized compounds displayed good telomerase inhibition. tmrjournals.com Similarly, pyridine- and quinoline-containing 1,3,4-oxadiazole derivatives have also demonstrated potent telomerase inhibitory effects, in some cases exceeding that of reference drugs. tmrjournals.com The mechanism of action for some of these compounds is believed to involve the suppression of telomerase activity by reducing the expression of dyskerin, a critical protein for telomerase function. tmrjournals.com While the 1,3,4-oxadiazole class shows potential in targeting telomerase, specific studies investigating the telomerase inhibitory activity of this compound were not identified in the reviewed literature.

Neurological Activity Assessments

Derivatives of 1,3,4-oxadiazole have been extensively evaluated for a range of neurological activities, including anticonvulsant, antidepressant, and cholinesterase inhibitory effects.

The 2,5-disubstituted 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the search for new anticonvulsant agents. ptfarm.pl A number of studies have synthesized and evaluated various analogs for their ability to protect against seizures in experimental models. For example, in a series of 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazoles, compounds featuring electron-withdrawing substituents on the phenyl ring showed promising activity against electroshock-induced convulsions. ptfarm.pl Specifically, the 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole derivative was identified as a particularly potent compound within its series. ptfarm.pl Other research has focused on designing 1,3,4-oxadiazole derivatives as benzodiazepine (B76468) receptor agonists, with some compounds showing respectable effects in pentylenetetrazole-induced convulsion tests. brieflands.com

Pharmacological studies have utilized both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models to establish the anticonvulsant profile of these compounds. In one study, a 1,3,4-oxadiazole derivative, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, demonstrated superior anticonvulsant activity compared to the standard drugs carbamazepine (B1668303) and ethosuximide, with an ED₅₀ of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test. researchgate.net

Table 1: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Test Model | Observed Activity | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Maximal Electroshock Seizure (MES) | Showed excellent anticonvulsant activity. | ptfarm.pl |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | MES | ED₅₀ = 8.9 mg/kg | researchgate.net |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | Subcutaneous Pentylenetetrazole (scPTZ) | ED₅₀ = 10.2 mg/kg | researchgate.net |

The 1,3,4-oxadiazole scaffold has also been explored for its antidepressant potential. bdpsjournal.orgnih.gov In vivo studies, primarily using the forced swimming test (FST) and tail suspension test (TST) in mice, have identified several derivatives with significant antidepressant-like activity. bdpsjournal.orgresearchgate.net

In one study, the compound N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide demonstrated the most potent antidepressant effect in the FST, with activity comparable to the positive control, fluoxetine. nih.gov This compound also showed a high binding affinity for the 5-HT₁ₐ receptor, suggesting a potential mechanism of action. nih.gov Another study found that 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol and 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol exhibited good antidepressant activity in both TST and FST models, with in silico analysis suggesting inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β) as a possible molecular target. bdpsjournal.orgresearchgate.net

Table 2: Antidepressant Activity of Selected 1,3,4-Oxadiazole Derivatives in the Forced Swimming Test (FST)

| Compound | Result in FST | Potential Target/Mechanism | Reference |

|---|---|---|---|

| N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide | Best activity in series (DID = 58.93%), similar to fluoxetine. | High binding affinity to 5-HT₁ₐ receptors (Ki = 1.52 nM). | nih.gov |

| 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol | Showed moderate to good activity compared to standard. | Potent inhibitory activity against GSK-3β (Docking score: -7.800 kcal/mol). | bdpsjournal.orgresearchgate.net |

| 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol | Showed moderate to good activity compared to standard. | Potent inhibitory activity against GSK-3β (Docking score: -7.800 kcal/mol). | bdpsjournal.orgresearchgate.net |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for managing neurodegenerative conditions such as Alzheimer's disease. mdpi.com The 5-aryl-1,3,4-oxadiazole structure has been investigated as a scaffold for developing inhibitors of these enzymes.

A study on 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains demonstrated moderate dual inhibition of both AChE and BChE. mdpi.comresearchgate.net The inhibitory concentrations (IC₅₀) for AChE were in the range of 12.8–99.2 µM, with many of the tested oxadiazoles (B1248032) showing greater potency against AChE than the established drug rivastigmine. nih.govmdpi.com The compounds were generally more effective as inhibitors of AChE compared to BChE. mdpi.comresearchgate.net Structure-activity relationship analysis revealed that for 5-aryl-oxadiazole derivatives, a 4-methyl substituent on the aryl ring was associated with optimal activity against BChE, while other substitutions, including methoxy (B1213986), tert-butyl, and halogens, led to a decrease in activity. mdpi.com Molecular docking studies suggest that these compounds interact non-covalently with the enzymes, blocking entry into the enzyme gorge and catalytic site. nih.govmdpi.com

Table 3: Cholinesterase Inhibition by Selected 5-Aryl-1,3,4-oxadiazole-2-amine Derivatives

| Compound Substituent (Aryl group) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Methylphenyl | Data not specified | 89.97 | mdpi.com |

| Phenyl | Data not specified | >105 | mdpi.com |

| 4-Methoxyphenyl | Data not specified | >105 | mdpi.com |

| 4-tert-Butylphenyl | Data not specified | >105 | mdpi.com |

| General Range for Series | 12.8–99.2 | ≥ 53.1 | mdpi.com |

Antioxidant Activity Profiling

Oxidative stress resulting from an imbalance of free radicals and antioxidants is implicated in the pathology of numerous diseases. scispace.com Consequently, the antioxidant potential of novel chemical entities is of significant interest. The 1,3,4-oxadiazole ring system has been incorporated into various molecules to assess their antioxidant capabilities. orientjchem.org

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common and reliable method for evaluating the in vitro antioxidant activity of chemical compounds. researchgate.net Numerous studies have reported that 1,3,4-oxadiazole derivatives possess the ability to scavenge free radicals. researchgate.netnih.gov

The antioxidant capacity is often influenced by the nature and position of substituent groups on the aryl ring attached to the oxadiazole core. orientjchem.org For instance, in one series of compounds, a derivative with a 3,5-di-tert-butyl phenol (B47542) moiety attached to the oxadiazole ring showed significant antioxidant ability, with a DPPH inhibition of 92.03% and a low IC₅₀ value of 20.19 µM. orientjchem.org Other studies have synthesized 1,3,4-oxadiazoles combined with hindered phenol fragments, with the resulting compounds exhibiting antioxidant activity superior to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The presence of phenolic hydroxyl groups, in particular, is a key structural feature that contributes to the potent free radical scavenging activity of these compounds. scispace.com

Table 4: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Activity Measurement | Result | Reference |

|---|---|---|---|

| 4-(((4-(5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol | % Inhibition | 92.03 ± 0.121 | orientjchem.org |

| 4-(((4-(5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol | IC₅₀ (µM) | 20.19 ± 14 | orientjchem.org |

| 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol | IC₅₀ (µM) | 15.09 | researchgate.net |

| 2-N-(4-ethoxyphenyl)amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,3,4-oxadiazole | Antioxidant Activity | Superior to Butylated hydroxytoluene (BHT) | mdpi.com |

Anti-parasitic Activity (e.g., Antiplasmodial)

Comprehensive searches of scientific literature and research databases did not yield specific studies investigating the anti-parasitic or antiplasmodial activities of the compound this compound. While the broader class of 1,3,4-oxadiazole derivatives has been a subject of interest in the search for new anti-parasitic agents, including those with activity against Plasmodium falciparum, the causative agent of malaria, specific data for the butoxyphenyl-substituted analogue remains unavailable in the reviewed literature.

The general structure of 2-amino-5-substituted-1,3,4-oxadiazoles has been identified as a scaffold of interest in medicinal chemistry. Researchers have synthesized and evaluated various derivatives for a range of biological activities. Studies on other compounds within this class have occasionally reported anti-parasitic properties, suggesting the potential of the core oxadiazole ring system in the design of novel therapeutic agents against parasitic diseases. However, the influence of the specific 4-butoxyphenyl substituent on the anti-parasitic, and more specifically, the antiplasmodial, activity has not been documented.

Therefore, a detailed account of research findings, including data tables on inhibitory concentrations (such as IC50 values) against parasitic organisms and investigations into the underlying mechanisms of action for this compound, cannot be provided at this time. The absence of such data in the public domain precludes a thorough discussion as outlined in the requested article structure. Further research would be necessary to determine if this specific chemical entity possesses any significant anti-parasitic properties.

Structure Activity Relationship Sar Studies

Impact of Substituents on Overall Biological Activity Profiles

The 1,3,4-oxadiazole (B1194373) ring is a key pharmacophore found in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. jchemrev.comnih.gov The biological profile of 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents at the C2 and C5 positions.

For 2,5-disubstituted 1,3,4-oxadiazoles, the substituents play a crucial role in determining the type and potency of the biological activity. For instance, the presence of an amino group at the C2 position, as in 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine, is known to be important for certain biological activities. Studies on various 2-amino-1,3,4-oxadiazole derivatives have shown that this moiety can participate in hydrogen bonding interactions with biological targets, which can be critical for activity. nih.gov

The substituent at the C5 position, in this case, the 4-butoxyphenyl group, also has a profound impact on the molecule's properties. The lipophilicity and electronic nature of this group can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target enzymes or receptors. The butoxy chain, for example, increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.

Research on a variety of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated that modifications at these positions can lead to a wide spectrum of biological activities. For example, different aryl or alkyl substituents at the C5 position can modulate the antimicrobial or anticancer potency of the compounds. mdpi.comnih.gov The following table summarizes the impact of various substituents on the biological activity of 1,3,4-oxadiazole derivatives based on findings from multiple studies.

| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity |

| C2 | Amino group | Can form hydrogen bonds, often crucial for interaction with biological targets. nih.gov |

| C5 | Aryl group (e.g., phenyl) | The nature and substitution pattern on the aryl ring significantly influence activity. nih.gov |

| C5 | Alkyl group | Affects lipophilicity and can modulate the intensity of the biological response. |

| Phenyl Ring (at C5) | Halogens (e.g., -Cl, -Br) | Can enhance antimicrobial and anticancer activities. nih.gov |

| Phenyl Ring (at C5) | Methoxy (B1213986) group (-OCH3) | Often associated with potent anticancer activity. nih.gov |

Role of the Phenyl Moiety and its Substitution Pattern on Activity

The phenyl ring at the C5 position of the 1,3,4-oxadiazole core is a critical determinant of biological activity. The substitution pattern on this phenyl ring—ortho, meta, or para—can significantly alter the compound's efficacy and selectivity. In the case of this compound, the butoxy group is in the para position.

Studies on various 5-phenyl-1,3,4-oxadiazole derivatives have consistently shown that para-substitution is often favorable for biological activity. For instance, in a study of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, compounds with para-substituents on the C5-phenyl ring, such as a methoxy group, demonstrated significant anticancer activity. nih.gov Specifically, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed a high growth percent inhibition against various cancer cell lines. nih.gov This suggests that the para-position is a key site for modification to enhance biological effects.

The nature of the substituent at the para position is also crucial. The butoxy group in this compound is a moderately lipophilic and electron-donating group. This can influence the molecule's interaction with its biological target through hydrophobic and electronic interactions. The length of the alkyl chain in the alkoxy group can also fine-tune the lipophilicity and, consequently, the biological activity.

The following table illustrates the influence of the substitution pattern on the phenyl ring on the biological activity of 1,3,4-oxadiazole derivatives.

| Position on Phenyl Ring | Type of Substituent | General Effect on Activity |

| Para | Electron-donating (e.g., -OCH3, -OC4H9) | Often enhances anticancer and other biological activities. nih.gov |

| Para | Electron-withdrawing (e.g., -Cl, -NO2) | Can increase antimicrobial potency. mdpi.com |

| Meta | Various | Generally less potent than para-substituted analogues. |

| Ortho | Various | May lead to reduced activity due to steric hindrance. otterbein.edu |

Influence of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic properties of the substituents on the phenyl ring have a significant impact on the biological activity of 5-phenyl-1,3,4-oxadiazole derivatives. These substituents can be broadly classified as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-donating groups, such as the butoxy group in this compound, increase the electron density of the aromatic ring. This can enhance the binding of the molecule to its biological target through favorable electronic interactions. For example, the presence of a methoxy group (an EDG) at the para position of the phenyl ring has been associated with potent anticancer activity in several 1,3,4-oxadiazole series. nih.gov

On the other hand, electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, decrease the electron density of the phenyl ring. The presence of EWGs has been shown to enhance the antimicrobial activity of 1,3,4-oxadiazole derivatives in some studies. mdpi.com For example, a nitro substituent in the phenyl ring has been shown to confer tuberculostatic activity. mdpi.com The effect of these groups is also position-dependent, with para-substitution often being the most effective. mdpi.comotterbein.edu

| Group Type | Example Substituents | General Influence on Biological Activity of 5-phenyl-1,3,4-oxadiazoles |

| Electron-Donating Groups (EDGs) | -OCH3, -OC4H9, -CH3 | Often associated with enhanced anticancer activity. nih.gov |

| Electron-Withdrawing Groups (EWGs) | -NO2, -Cl, -Br, -F | Frequently linked to increased antimicrobial and antitubercular activities. mdpi.com |

Comparative Analysis with Isosteric Analogs (e.g., Thiadiazoles)

Isosteric replacement is a common strategy in drug design where an atom or a group of atoms is replaced by another with similar physical and chemical properties. The 1,3,4-thiadiazole (B1197879) ring is a well-known bioisostere of the 1,3,4-oxadiazole ring, with the oxygen atom being replaced by a sulfur atom. mdpi.comnih.gov This substitution can lead to changes in the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which can in turn affect its biological activity. mdpi.comnih.gov

Comparative studies of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have often revealed that both scaffolds can exhibit similar types of biological activities, though their potencies may differ. mdpi.comnih.gov For instance, both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been reported to possess antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net

In some cases, the thiadiazole analog may show enhanced activity compared to its oxadiazole counterpart, or vice versa. For example, in a study on cholinesterase inhibitors, the thiadiazole isostere, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, was found to be a more potent inhibitor than its oxadiazole analogue. nih.gov This highlights that while the two rings are isosteric, the subtle differences in their electronic and steric properties can lead to significant differences in biological outcomes.

The choice between an oxadiazole and a thiadiazole core in drug design is therefore often empirical and depends on the specific biological target and the desired pharmacological profile.

| Heterocyclic Core | Key Physicochemical Differences from Isostere | Impact on Biological Activity |

| 1,3,4-Oxadiazole | More electronegative oxygen atom, potentially stronger hydrogen bond acceptor. nih.gov | Potency can be higher or lower than the thiadiazole analog depending on the target. nih.gov |

| 1,3,4-Thiadiazole | Larger sulfur atom, more polarizable, can lead to different steric and electronic interactions. mdpi.com | Can exhibit similar or different potency and selectivity profiles compared to the oxadiazole isostere. nih.govmdpi.com |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict the electronic structure, stability, and reactivity of "5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine".

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can elucidate its reactivity and stability.

Non-Covalent Interactions (NCIs): NCIs, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for molecular recognition and binding to biological targets. DFT can be used to model and quantify these interactions. In "this compound," the amine group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the oxadiazole ring can act as acceptors. The aromatic phenyl and oxadiazole rings can also participate in π-π stacking interactions. Understanding these NCIs is essential for predicting how the molecule will interact with protein active sites.

| Computational Method | Parameter Calculated | Significance for this compound |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Bond Dissociation Energies | Predicts chemical stability and potential metabolic weak points. |

| DFT with dispersion correction | Non-Covalent Interactions | Elucidates the nature and strength of interactions with biological targets. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of a ligand to a protein's active site.

Derivatives of 1,3,4-oxadiazole (B1194373) have been studied as inhibitors for a variety of enzymes. Molecular docking simulations for "this compound" can provide insights into its potential as an inhibitor for several key enzymes.

Peptide Deformylase (PDF): PDF is an essential bacterial enzyme, making it an attractive target for novel antibiotics. Docking studies of 1,3,4-oxadiazole derivatives have shown that the oxadiazole ring can interact with the active site metal ion (typically Fe2+ or Zn2+) and that the side chains can form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. mdpi.comafricanjournalofbiomedicalresearch.com

GABA Transporter 1 (GAT1): GAT1 is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. Inhibitors of GAT1 can increase GABA levels, which is a therapeutic strategy for epilepsy and other neurological disorders. Docking studies on oxadiazole derivatives of nipecotic acid have revealed key interactions with residues such as Glycine65, Tyrosine140, and Aspartic acid451 in the GAT1 binding pocket. nih.govacs.orgresearchgate.net

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary target in the treatment of Alzheimer's disease. Molecular docking studies have shown that 5-aryl-1,3,4-oxadiazol-2-amines can interact with the catalytic and peripheral anionic sites of these enzymes through hydrogen bonds and π-π stacking. nih.gov

| Target Enzyme | Key Interacting Residues (from related compounds) | Potential Type of Interaction with this compound |

| Peptide Deformylase | Gly, His, Cys | Coordination with metal ion, hydrogen bonding |

| GABA Transporter 1 | Gly65, Tyr140, Asp451 | Hydrogen bonding, hydrophobic interactions |

| Acetylcholinesterase | Trp84, Tyr334, Phe330 | π-π stacking, hydrogen bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For 1,3,4-oxadiazole derivatives, 3D-QSAR models have been developed to predict their antimycobacterial and anticancer activities. ctu.edu.vnnih.gov These models use molecular field analysis (like CoMFA and CoMSIA) to correlate the steric and electrostatic fields of the molecules with their activity. Such models can be used to predict the activity of "this compound" and to guide the design of more potent analogs by suggesting modifications to the butoxyphenyl or other parts of the molecule.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (e.g., Ligand Efficiency)

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For "this compound," these predictions can help assess its drug-likeness.

Pharmacokinetic Parameters: Various software and web servers can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. africanjournalofbiomedicalresearch.comnih.govdergipark.org.tr Studies on similar 1,3,4-oxadiazole derivatives suggest that this class of compounds generally exhibits favorable ADME profiles. africanjournalofbiomedicalresearch.com

Ligand Efficiency (LE): LE is a metric used to optimize the lead compounds in drug discovery. It relates the binding affinity of a molecule to its size (number of heavy atoms). The formula for LE is:

LE = - (ΔG / N)

where ΔG is the binding free energy and N is the number of non-hydrogen atoms. A higher LE value is generally desirable for a lead compound. While the specific LE for "this compound" would depend on its binding affinity to a specific target, this metric is crucial in its evaluation as a potential drug candidate. ctu.edu.vn

| Parameter | Predicted Property | Importance in Drug Development |

| ADME | Oral bioavailability, BBB penetration | Determines the potential for a compound to be an effective oral drug. |

| Ligand Efficiency | Binding affinity per heavy atom | Helps in selecting potent and efficient lead compounds for further development. |

Theoretical Studies of Metal-Ligand Complexes

The nitrogen atoms of the oxadiazole ring and the exocyclic amine group in "this compound" can act as coordination sites for metal ions. Theoretical studies, often using DFT, can predict the geometry, stability, and electronic properties of such metal complexes. nih.govmdpi.comresearchgate.net These studies can help in the design of new materials with interesting electronic or catalytic properties, as well as metal-based therapeutic agents. For example, complexes with transition metals like copper, zinc, or silver could exhibit enhanced biological activities compared to the ligand alone. researchgate.netnih.gov

Future Perspectives and Research Directions

Rational Design of Novel Analogs with Enhanced Efficacy and Selectivity

The rational design of new analogs based on the 5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine core is a key future direction. By leveraging established structure-activity relationships (SAR) from similar 1,3,4-oxadiazole (B1194373) derivatives, researchers can systematically modify the parent structure to optimize therapeutic properties. The 1,3,4-oxadiazole heterocycle often acts as a bioisostere of amide and ester groups, enhancing pharmacological activity by participating in hydrogen bonding interactions with biological receptors. nih.govmdpi.com

Key strategies for analog design include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) on the butoxyphenyl ring can significantly influence lipophilicity, electronic properties, and steric interactions, thereby modulating binding affinity and selectivity for specific targets. For instance, studies on other 5-aryl-1,3,4-oxadiazoles have shown that substitutions can confer potent anticancer activity. researchgate.netnih.gov

Modification of the 2-Amine Group: The amine group at the 2-position of the oxadiazole ring is a prime site for modification. Converting it to secondary or tertiary amines, or incorporating it into larger heterocyclic systems, can lead to new derivatives with altered biological profiles. Research on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs has demonstrated that these modifications can result in significant anticancer activity against various cell lines. researchgate.netnih.govnih.gov

Alteration of the Butoxy Chain: Modifying the length and nature of the alkyl chain could impact the molecule's pharmacokinetic properties. For example, long alkyl chains have been used to design 5-aryl-1,3,4-oxadiazol-2-amines as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.govmdpi.com

The table below summarizes the design strategies and their potential impact on biological activity based on findings from related 1,3,4-oxadiazole compounds.

| Modification Strategy | Target Moiety | Potential Impact on Biological Activity | Relevant Research Findings |

| Aryl Substitution | Butoxyphenyl Ring | Enhanced anticancer activity; modulation of enzyme inhibition. | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity against multiple cancer cell lines. researchgate.netnih.gov |

| Amine Group Derivatization | 2-Amine Group | Creation of dual inhibitors of cholinesterases; improved receptor binding. | N-dodecyl-5-substituted (hetero)aryl-1,3,4-oxadiazol-2-amines showed moderate dual inhibition of AChE and BChE. nih.govmdpi.com |

| Linker Modification | Butoxy Chain | Altered pharmacokinetic profile; potential for targeting different enzyme active sites. | Naproxen-based 1,3,4-oxadiazole derivatives have been explored for anticancer activity via EGFR kinase inhibition. mdpi.com |

Exploration of Underexplored Biological Targets and Pathways

While much research on 1,3,4-oxadiazole derivatives has centered on established targets like tyrosine kinases (e.g., EGFR, VEGFR2) and cholinesterases, significant opportunities exist to investigate novel or underexplored biological pathways. nih.govmdpi.comnih.gov The structural versatility of the this compound scaffold makes it a candidate for modulating a wide array of biological processes.

Future research could focus on:

Antidiabetic Agents: Certain 1,3,4-oxadiazole derivatives have shown potential as α-glucosidase inhibitors, suggesting a role in managing hyperglycemia. mdpi.com Analogs of this compound could be screened for activity against key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. mdpi.comnih.gov

Antimicrobial Agents: The 1,3,4-oxadiazole nucleus is present in compounds with documented antibacterial and antifungal activities. openmedicinalchemistryjournal.comnih.gov New derivatives could be tested against a panel of pathogenic bacteria and fungi, potentially targeting enzymes like peptide deformylase. nih.gov

Enzyme Inhibition: Beyond cholinesterases, other enzymes could be targeted. For example, derivatives have been screened against lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.net Furthermore, tyrosinase inhibition is another potential application explored for some oxadiazole compounds. nih.gov

Advanced Computational Methodologies for Predictive Modeling

The integration of advanced computational methodologies is crucial for accelerating the drug discovery process. In silico techniques can provide deep insights into the molecular interactions, properties, and potential biological activities of novel analogs of this compound before their synthesis, saving time and resources.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. nih.gov It has been successfully used to study how 1,3,4-oxadiazole derivatives interact with the active sites of targets like VEGFR2, EGFR, and peptide deformylase. nih.govnih.govresearchgate.net

Density Functional Theory (DFT): DFT studies help in understanding the electronic structure, stability, and reactivity of molecules. nih.gov This information is valuable for predicting a compound's chemical behavior and for refining molecular models used in docking studies. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, confirming the stability of the interaction and revealing conformational changes. nih.govmdpi.com This method is essential for validating docking results and understanding the dynamic behavior of the ligand in the binding pocket. mdpi.commdpi.com

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like profiles early in the design phase. nih.govmdpi.com

The table below outlines the application of these computational tools in the study of 1,3,4-oxadiazole derivatives.

| Computational Method | Application in Drug Design | Example from Literature |

| Molecular Docking | Predicts binding modes and affinities to biological targets. | Used to study interactions of oxadiazole derivatives with VEGFR2 and EGFR active sites. nih.govmdpi.com |

| Density Functional Theory (DFT) | Determines molecular stability, reactivity, and electronic properties. | Employed to analyze the stability and HOMO-LUMO energy gap of novel oxadiazole analogs. nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Confirms the stability of protein-ligand complexes over time. | Used to simulate the behavior of oxadiazole-protein complexes for up to 100 nanoseconds. mdpi.com |

| ADMET Prediction | Assesses pharmacokinetic and toxicity profiles. | Utilized to confirm that designed oxadiazole derivatives possess drug-like properties. nih.govmdpi.com |

Development of Sustainable and Scalable Synthetic Methodologies

The advancement of green chemistry is essential for the future of pharmaceutical manufacturing. Traditional methods for synthesizing 1,3,4-oxadiazole derivatives often involve hazardous reagents, harsh conditions, and significant waste production. researchgate.netnih.gov Future research must focus on developing sustainable and scalable synthetic routes for this compound and its analogs.

Promising green synthetic strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.net It has been used for the efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

Photoredox Catalysis: Utilizing visible light and a photocatalyst offers a mild and environmentally friendly way to drive chemical reactions. researchgate.net This approach has been successfully applied to the oxidative cyclization of acylhydrazones and the synthesis of 2-amino-1,3,4-oxadiazoles. nih.govresearchgate.net

Eco-Friendly Solvents and Catalysts: Replacing hazardous solvents and toxic catalysts with greener alternatives is a cornerstone of sustainable synthesis. nih.goveurekaselect.com This includes using water or ethanol-water mixtures as solvents and employing reusable catalysts. openmedicinalchemistryjournal.com

Mechanochemical Synthesis: Grinding reagents together in the absence of a solvent (or with minimal solvent) is an environmentally benign alternative to traditional solution-phase synthesis. organic-chemistry.org

These innovative techniques not only minimize environmental impact but also offer benefits in terms of cost-effectiveness, scalability, and ease of purification, making them highly attractive for industrial applications. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclization of a hydrazide precursor under reflux with phosphorus oxychloride (POCl₃) at 120°C. Key parameters include stoichiometric ratios of reagents (e.g., 1:3 molar ratio of hydrazide to POCl₃), reaction time (3–6 hours), and temperature control to minimize side reactions. Post-reaction neutralization with ammonia (pH 8–9) precipitates the product, followed by recrystallization from DMSO/water .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton and carbon environments, while Infrared (IR) spectroscopy confirms functional groups (e.g., oxadiazole ring vibrations at ~1600 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural validation, with bond lengths (e.g., C–N ≈ 1.38 Å) and angles (e.g., C–N–C ≈ 120°) compared to crystallographic databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during structural characterization?

- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular weight. For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign coupling patterns. If crystallography data conflicts with spectroscopy, re-examine sample purity via HPLC and consider polymorphism by testing multiple crystallization solvents .

Q. What experimental strategies optimize the compound’s solubility for pharmacological assays without altering its bioactivity?

- Methodological Answer : Use co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based inclusion complexes. Alternatively, synthesize water-soluble prodrugs by introducing temporary hydrophilic groups (e.g., phosphate esters) at the oxadiazole amine position, ensuring cleavage under physiological conditions .

Q. How can factorial design improve the synthesis yield of this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (100–120°C), POCl₃ molar equivalents (2–4), and reaction time (3–6 hours). Analyze interactions using ANOVA to identify optimal conditions. For example, highlights that higher POCl₃ equivalents significantly increase cyclization efficiency .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking studies can further predict interactions with biological targets (e.g., enzyme active sites) to guide functionalization strategies .

Q. How do researchers assess the compound’s thermal stability for storage or formulation studies?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (Td) and differential scanning calorimetry (DSC) to identify phase transitions. Store samples in anhydrous, inert environments if Td < 150°C, as oxadiazoles are prone to hydrolytic degradation .

Methodological Challenges in Biological Evaluation

Q. What in vitro assays are suitable for evaluating the anticancer potential of this oxadiazole derivative?

- Methodological Answer : Use the MTT assay to measure cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). For mechanistic insights, combine flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation). Compare results to structurally similar compounds in , which reported IC₅₀ values <10 µM for analogous oxadiazoles .

Q. How can researchers address discrepancies between in vitro and in vivo antioxidant activity data?

- Methodological Answer : Validate in vitro DPPH/ABTS radical scavenging results with in vivo models (e.g., murine oxidative stress assays). Adjust dosing regimens to account for pharmacokinetic factors like bioavailability. Use HPLC-MS to monitor metabolite formation, as oxidation products may influence activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.